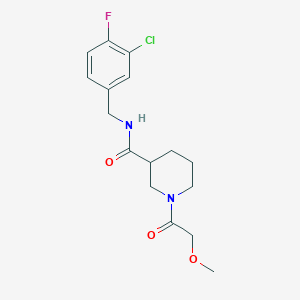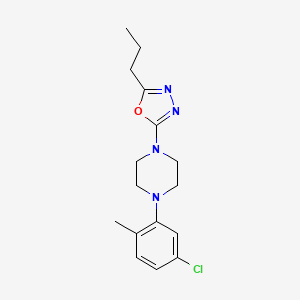![molecular formula C18H15N3OS B5679125 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. ABT-888 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and physiological effects have been well characterized.
作用机制
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Cancer cells, which have defects in DNA repair pathways, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects:
This compound has been shown to increase the sensitivity of cancer cells to DNA-damaging agents, leading to increased cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
实验室实验的优点和局限性
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. Its ability to sensitize cancer cells to DNA-damaging agents also makes it a valuable tool for studying the mechanisms of chemotherapy and radiation therapy. However, this compound has limitations in terms of its specificity, as it can inhibit other enzymes in addition to PARP. It is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several potential future directions for research on 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione. One area of interest is the development of new PARP inhibitors with improved specificity and potency. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy.
合成方法
The synthesis of 4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione involves the condensation of 2-benzyl-3H-imidazo[4,5-b]indole with 4-acetylthioaniline in the presence of a base, followed by oxidation of the resulting thioether with m-chloroperbenzoic acid. The final product is obtained after purification by column chromatography.
科学研究应用
4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione has been studied extensively for its potential use in cancer treatment. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in preclinical studies, and it has shown promising results in clinical trials when used in combination with chemotherapy or radiation therapy. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and lung cancer.
属性
IUPAC Name |
1-(3-benzyl-2-sulfanylidene-1H-imidazo[4,5-b]indol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12(22)21-15-10-6-5-9-14(15)16-17(21)20(18(23)19-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCSUFVPPZQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1N(C(=S)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)

![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)

![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)



![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)